molecular formula C20H19ClN4O3 B2877140 2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034591-53-0

2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No. B2877140
CAS RN: 2034591-53-0
M. Wt: 398.85
InChI Key: REYJNISOGWHKQS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

  • The title compound has been synthesized through chlorolysis of 3-acylamino-4-methylthio-2-azetiainones. This process involves the formation of intermediate diols and subsequent lactonization to produce hydroxymethyl substituted butenolides. However, these intermediates do not cyclize to form 1-oxacephems (Hoppe, Schmincke, & Kleemann, 1989).

Pharmacological Evaluation

  • A series of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, have been synthesized and evaluated for their pharmacological properties, particularly antimicrobial activity against various bacterial strains and fungi (Mistry & Desai, 2006).

Chemical Modifications and Derivatives

  • Research on sulfur-free penicillin derivatives involves the preparation and transformation of fused oxazoline–azetidinones, which are related to the title compound. These studies explore different synthesis routes and the mechanisms of chemical transformations (Wolfe et al., 1975).

Material Synthesis

  • Novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units, related to the structural framework of the title compound, have been synthesized. These studies focus on their characterization and the analysis of their thermal, optical, and electrochemical properties (Tapia et al., 2010).

Antibacterial Activity

  • Studies on novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans, related to the title compound, have shown promising results in antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial strains (Kumar et al., 2007).

Oxidation Studies

  • Research on the oxidation of non-phenolic substrates by laccases from Trametes versicolor has shown the capability of these enzymes to oxidize compounds structurally similar to the title compound. This includes the oxidation of non-phenolic lignin model compounds (Bourbonnais & Paice, 1990).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3/c21-15-6-8-19(9-7-15)28-14-20(26)24-11-17(12-24)25-10-16(22-23-25)13-27-18-4-2-1-3-5-18/h1-10,17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYJNISOGWHKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=C(C=C2)Cl)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

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